molecular formula C13H19NOS B14352383 Carbamothioic acid, methyl(1-phenylethyl)-, S-propyl ester CAS No. 93589-79-8

Carbamothioic acid, methyl(1-phenylethyl)-, S-propyl ester

Cat. No.: B14352383
CAS No.: 93589-79-8
M. Wt: 237.36 g/mol
InChI Key: PBEBWQXMSQKLMS-UHFFFAOYSA-N
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Description

Carbamothioic acid, methyl(1-phenylethyl)-, S-propyl ester is a chemical compound with a complex structure. It consists of 19 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . This compound is known for its unique properties and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, methyl(1-phenylethyl)-, S-propyl ester involves several steps. One common method includes the reaction of benzenecarbodithioic acid with 1-methyl-1-phenylethyl ester and propyl alcohol under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, methyl(1-phenylethyl)-, S-propyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced products.

    Substitution: In this reaction, one functional group in the compound is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various reagents, including halogens and nucleophiles, can be used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Carbamothioic acid, methyl(1-phenylethyl)-, S-propyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamothioic acid, methyl(1-phenylethyl)-, S-propyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarbodithioic acid 1-methyl-1-phenylethyl ester
  • Cumyl dithiobenzoate

Uniqueness

Carbamothioic acid, methyl(1-phenylethyl)-, S-propyl ester is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it valuable for various applications .

Properties

CAS No.

93589-79-8

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

S-propyl N-methyl-N-(1-phenylethyl)carbamothioate

InChI

InChI=1S/C13H19NOS/c1-4-10-16-13(15)14(3)11(2)12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3

InChI Key

PBEBWQXMSQKLMS-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=O)N(C)C(C)C1=CC=CC=C1

Origin of Product

United States

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